An In-depth Technical Guide to 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide (CAS 175137-04-9)
An In-depth Technical Guide to 3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide (CAS 175137-04-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-(tert-butyl)thiophene-2-carboxamide is a substituted aminothiophene derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural motif, featuring amino and carboxamide functional groups on a thiophene ring, makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While detailed biological data for this specific molecule is limited, this document draws on extensive research into the broader class of 3-aminothiophene-2-carboxamides to provide context and insight into its potential utility.
Core Properties
The fundamental chemical and physical properties of 3-Amino-5-(tert-butyl)thiophene-2-carboxamide are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.
Chemical and Physical Data
A compilation of the available quantitative data for 3-Amino-5-(tert-butyl)thiophene-2-carboxamide is presented in Table 1. It is important to note that some of these values are predicted and should be considered as estimates until experimentally verified.
| Property | Value | Source |
| CAS Number | 175137-04-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₄N₂OS | [1][4] |
| Molecular Weight | 198.29 g/mol | [1][4] |
| IUPAC Name | 3-amino-5-(tert-butyl)thiophene-2-carboxamide | [4] |
| Melting Point | 146 °C | [1] |
| Boiling Point (Predicted) | 329.8 ± 42.0 °C | [1] |
| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.86 ± 0.50 | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-amino-5-(tert-butyl)thiophene-2-carboxamide can be achieved through the Gewald reaction, a robust and widely used method for the preparation of 2-aminothiophenes. This one-pot, multi-component reaction offers an efficient route to this class of compounds.
The Gewald Reaction: A General Overview
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) in the presence of elemental sulfur and a basic catalyst. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. Microwave irradiation has been shown to improve reaction yields and reduce reaction times for similar syntheses.
A general workflow for the synthesis and characterization of a 3-aminothiophene-2-carboxamide derivative is depicted in the following diagram:
Illustrative Experimental Protocol for a Related 2-Aminothiophene
Materials:
-
Appropriate ketone (e.g., cyclohexanone, 0.05 mol)
-
Methyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Methanol (30 mL)
-
Morpholine (5 mL)
Procedure:
-
A mixture of the ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) is prepared in methanol (30 mL).
-
Morpholine (5 mL) is added slowly to the stirred mixture over a period of 30 minutes at a temperature of 35-40 °C.
-
The reaction mixture is then stirred at 45 °C for 3 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The crude product is washed with ethanol and then recrystallized from ethanol to yield the pure 2-aminothiophene derivative.
For the synthesis of 3-amino-5-(tert-butyl)thiophene-2-carboxamide, the ketone would be pinacolone (3,3-dimethyl-2-butanone), and the active methylene nitrile would be 2-cyanoacetamide.
Applications in Drug Discovery and Development
The 3-aminothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The amino and carboxamide groups provide versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Known Biological Activities of Related Compounds
Derivatives of 3-aminothiophene-2-carboxamide have been reported to exhibit a variety of biological activities, including:
-
Anticancer: Thiophene carboxamide derivatives have been investigated as potential anticancer agents. For example, some have shown cytotoxic effects against various cancer cell lines, including breast, liver, and leukemia cell lines. The mechanism of action for some of these compounds involves the inhibition of protein tyrosine phosphatase 1B (PTP1B) or vascular endothelial growth factor receptor 2 (VEGFR-2).
-
Antibacterial and Antimycobacterial: The 3-aminothiophene core is present in compounds with activity against various bacterial strains, including Mycobacterium tuberculosis. These compounds often act by inhibiting essential enzymes in bacterial metabolic pathways.
-
Antioxidant: Certain 3-amino thiophene-2-carboxamide derivatives have demonstrated antioxidant properties, which are of interest for the treatment of diseases associated with oxidative stress.
-
Kinase Inhibitors: The aminothiophene scaffold has been utilized in the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.
The potential of 3-amino-5-(tert-butyl)thiophene-2-carboxamide as a building block in the synthesis of novel therapeutic agents is illustrated in the following logical diagram:
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXAMIDE | CAS: 175137-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 3-氨基-5-叔丁基噻吩-2-甲酰胺 | 175137-04-9 [m.chemicalbook.com]
